Cas no 129798-05-6 (2-chloro-7-ethoxyquinoline-3-carbaldehyde)
2-chloro-7-ethoxyquinoline-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolinecarboxaldehyde, 2-chloro-7-ethoxy-
- 2-Chloro-7-ethoxy-quinoline-3-carbaldehyde
- IFLAB-BB F0010-0602
- 2-CHLORO-7-ETHOXYQUINOLINE-3-CARBALDEHYDE
- 2-CHLORO-7-ETHOXY-3-QUINOLINECARBALDEHYDE
- 2-chloro-7-ethoxy-3-quinolinecarboxaldehyde
- EN300-236041
- SCHEMBL5210416
- IIWVEXSCELRQAP-UHFFFAOYSA-N
- Z57111029
- STK727058
- SB18454
- 2-Chloro-7-ethoxyquinoline-3-carboxaldehyde
- F0010-0602
- Oprea1_761268
- DA-26406
- LS-08630
- 129798-05-6
- ALBB-025566
- 2-Chloro-3-formyl-7-ethoxy-quinoline
- AKOS000678395
- Oprea1_427271
- DTXSID60354258
- MFCD00995828
- 2-chloro-7-ethoxyquinoline-3-carbaldehyde
-
- MDL: MFCD00995828
- Inchi: 1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9(7-15)12(13)14-11(8)6-10/h3-7H,2H2,1H3
- InChI Key: IIWVEXSCELRQAP-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C=C2C=CC(=CC2=N1)OCC
Computed Properties
- Exact Mass: 235.0401
- Monoisotopic Mass: 235.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 384.0±37.0 °C at 760 mmHg
- Flash Point: 186.0±26.5 °C
- PSA: 39.19
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-chloro-7-ethoxyquinoline-3-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-7-ethoxyquinoline-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM223209-5g |
2-Chloro-7-ethoxyquinoline-3-carbaldehyde |
129798-05-6 | 95% | 5g |
$711 | 2021-08-04 | |
| TRC | C372303-25mg |
2-chloro-7-ethoxyquinoline-3-carbaldehyde |
129798-05-6 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C372303-50mg |
2-chloro-7-ethoxyquinoline-3-carbaldehyde |
129798-05-6 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C372303-250mg |
2-chloro-7-ethoxyquinoline-3-carbaldehyde |
129798-05-6 | 250mg |
$ 295.00 | 2022-04-01 | ||
| Alichem | A189009399-250mg |
2-Chloro-7-ethoxyquinoline-3-carbaldehyde |
129798-05-6 | 92% | 250mg |
205.20 USD | 2021-06-01 | |
| Alichem | A189009399-1g |
2-Chloro-7-ethoxyquinoline-3-carbaldehyde |
129798-05-6 | 92% | 1g |
509.32 USD | 2021-06-01 | |
| Alichem | A189009399-5g |
2-Chloro-7-ethoxyquinoline-3-carbaldehyde |
129798-05-6 | 92% | 5g |
1,443.29 USD | 2021-06-01 | |
| Chemenu | CM223209-100mg |
2-Chloro-7-ethoxyquinoline-3-carbaldehyde |
129798-05-6 | 95% | 100mg |
$116 | 2024-08-02 | |
| Chemenu | CM223209-250mg |
2-Chloro-7-ethoxyquinoline-3-carbaldehyde |
129798-05-6 | 95% | 250mg |
$193 | 2024-08-02 | |
| Chemenu | CM223209-1g |
2-Chloro-7-ethoxyquinoline-3-carbaldehyde |
129798-05-6 | 95% | 1g |
$385 | 2024-08-02 |
2-chloro-7-ethoxyquinoline-3-carbaldehyde Suppliers
2-chloro-7-ethoxyquinoline-3-carbaldehyde Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-chloro-7-ethoxyquinoline-3-carbaldehyde
Professional Introduction to 2-chloro-7-ethoxyquinoline-3-carbaldehyde (CAS No. 129798-05-6)
2-chloro-7-ethoxyquinoline-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 129798-05-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the quinoline class, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both chloro and ethoxy substituents in the molecule introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structural motif of 2-chloro-7-ethoxyquinoline-3-carbaldehyde features a quinoline core with functional groups that can be further modified to enhance specific biological interactions. The aldehyde group at the 3-position provides a reactive site for condensation reactions, enabling the synthesis of various derivatives such as Schiff bases, heterocycles, and other pharmacologically relevant compounds. This reactivity has been exploited in multiple research studies to develop novel therapeutic agents targeting different disease mechanisms.
In recent years, quinoline derivatives have been extensively studied for their potential in combating infectious diseases and cancer. The chloro substituent at the 2-position enhances the lipophilicity of the molecule, facilitating better cell membrane penetration, while the ethoxy group at the 7-position modulates electronic distribution, influencing binding affinity to biological targets. These structural features have been leveraged in designing compounds with improved pharmacokinetic profiles.
One of the most compelling areas of research involving 2-chloro-7-ethoxyquinoline-3-carbaldehyde is its application in anticancer therapy. Quinoline derivatives have shown promise in inhibiting kinases and other enzymes involved in tumor proliferation. Studies have demonstrated that modifications at the 3-position aldehyde can lead to compounds with potent cytotoxic effects against various cancer cell lines. For instance, recent research has highlighted the synthesis of analogs of 2-chloro-7-ethoxyquinoline-3-carbaldehyde that exhibit significant activity against multidrug-resistant cancer cells by interfering with critical signaling pathways.
Furthermore, the compound has been investigated for its antimicrobial properties. Given the rise of antibiotic-resistant bacteria, there is an urgent need for novel antimicrobial agents. Quinoline-based compounds have historically been effective against a wide range of pathogens, and derivatives of 2-chloro-7-ethoxyquinoline-3-carbaldehyde show promise in this context. Researchers have reported that certain analogs exhibit strong activity against Gram-positive and Gram-negative bacteria, as well as fungi, making them potential candidates for developing new antibiotics.
The synthesis of 2-chloro-7-ethoxyquinoline-3-carbaldehyde typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include Friedel-Crafts acylation followed by functional group transformations such as reduction, oxidation, or nucleophilic substitution. The introduction of the aldehyde group at the 3-position is often achieved through formylation or oxidation reactions, depending on the starting material and reaction conditions.
Advanced computational methods have also played a crucial role in understanding the structure-activity relationships (SAR) of 2-chloro-7-ethoxyquinoline-3-carbaldehyde derivatives. Molecular docking studies have been employed to predict binding interactions with target proteins, helping researchers design more effective drug candidates. These computational approaches complement experimental work by providing insights into how different substituents influence biological activity.
The pharmacokinetic properties of 2-chloro-7-ethoxyquinoline-3-carbaldehyde are another area of interest. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for clinical applications. The presence of lipophilic substituents like chloro and ethoxy enhances oral bioavailability, while metabolic stability needs to be optimized to ensure prolonged therapeutic effects.
In conclusion,2-chloro-7-ethoxyquinoline-3-carbaldehyde (CAS No. 129798-05-6) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile scaffold for developing drugs targeting various diseases, particularly cancer and infectious disorders. Ongoing research continues to explore new derivatives and applications, reinforcing its importance in medicinal chemistry.
129798-05-6 (2-chloro-7-ethoxyquinoline-3-carbaldehyde) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)